molecular formula C12H16O3 B12313900 Tert-butyl 3-hydroxy-4-methylbenzoate

Tert-butyl 3-hydroxy-4-methylbenzoate

Cat. No.: B12313900
M. Wt: 208.25 g/mol
InChI Key: AEZCHZLKZYAVPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methylbenzoate is an aromatic ester featuring a tert-butyl ester group, a hydroxyl group at the 3-position, and a methyl substituent at the 4-position of the benzene ring.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7,13H,1-4H3

InChI Key

AEZCHZLKZYAVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Another method involves the transesterification of methyl 3-hydroxy-4-methylbenzoate with tert-butyl alcohol. This reaction can be catalyzed by strong acids or bases and is often carried out under mild conditions to prevent decomposition of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to remove impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: 3-tert-butyl-4-methylbenzoic acid or 3-tert-butyl-4-methylbenzaldehyde.

    Reduction: 3-hydroxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-hydroxy-4-methylbenzoate has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and antioxidant properties. For instance, derivatives of benzoic acid are often investigated for their ability to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase.

Case Study: Neuroprotective Effects

A study demonstrated that compounds structurally related to this compound could protect astrocytes from amyloid beta toxicity, a hallmark of Alzheimer's disease. The protective mechanism was attributed to a reduction in pro-inflammatory cytokines like TNF-α and a decrease in oxidative stress markers . These findings suggest that this compound could be a candidate for further research in neuroprotection.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.

Synthesis Methodology

Recent advancements in synthetic methods have highlighted the efficiency of using readily available starting materials to produce this compound. A notable method involves the esterification of corresponding benzoic acids with tert-butanol under mild conditions, yielding high conversion rates and purity . This approach is particularly advantageous for large-scale production due to its cost-effectiveness and simplicity.

Antioxidant Properties

This compound is also recognized for its antioxidant capabilities. Compounds with similar structures have shown efficacy in scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing oxidative damage in biological systems.

Comparative Analysis of Antioxidant Activity

A comparative study of various phenolic compounds revealed that tert-butyl derivatives possess significant antioxidant activity, comparable to well-known antioxidants like butylated hydroxytoluene (BHT). The antioxidant mechanisms include hydrogen atom transfer and single electron transfer processes, contributing to their effectiveness in stabilizing free radicals .

Compound Antioxidant Activity Mechanism
This compoundModerateHydrogen atom transfer
Butylated Hydroxytoluene (BHT)HighSingle electron transfer
Methyl 3-tert-butyl-4-hydroxybenzoateModerateHydrogen atom transfer

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxy-4-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Tert-butyl 4-Amino-3-methylbenzoate (CAS: 934481-43-3)
  • Structure: Differs by replacing the hydroxyl group with an amino group at the 4-position.
  • Molecular Formula: C₁₂H₁₇NO₂ (vs. C₁₂H₁₆O₃ for Tert-butyl 3-hydroxy-4-methylbenzoate).
  • Amino-substituted benzoates are often intermediates in drug synthesis, whereas hydroxylated derivatives may participate in conjugation reactions (e.g., sulfation, glucuronidation) .
3-tert-Butyl-4-hydroxyanisole
  • Structure : Contains a methoxy group instead of a methyl group and lacks the ester functionality.
  • Metabolism: Oxidized by cytochrome P-450 enzymes to tert-butylhydroquinone and tert-butylquinone, which exhibit redox-cycling activity and stimulate NADPH oxidase . Forms glutathione conjugates, reducing covalent binding to proteins .
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
  • Structure : Replaces the tert-butyl ester with a methyl ester and introduces a cyclopropylmethoxy group.
  • Relevance : Demonstrates how ester size and substituent bulk influence solubility and metabolic pathways. Smaller esters (e.g., methyl) are typically more prone to hydrolysis than tert-butyl analogs .

Physicochemical and Metabolic Properties

Property This compound Tert-butyl 4-Amino-3-methylbenzoate 3-tert-Butyl-4-hydroxyanisole
Molecular Weight ~208.26 g/mol (estimated) 207.27 g/mol 180.24 g/mol (estimated)
Key Functional Groups Ester, hydroxyl, methyl Ester, amino, methyl Methoxy, hydroxyl, tert-butyl
Solubility Likely low (tert-butyl enhances lipophilicity) Moderate (amino group may improve water solubility) Low (hydrophobic tert-butyl group)
Metabolic Pathways Ester hydrolysis (potential), hydroxyl conjugation Deamination, ester hydrolysis Oxidation to quinones, glutathione conjugation
Stability High (steric protection from tert-butyl) Moderate Moderate (susceptible to oxidative metabolism)

Biological Activity

Tert-butyl 3-hydroxy-4-methylbenzoate (CAS No. 162213-59-4) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a tert-butyl ester group attached to a methyl-substituted benzoic acid. This unique structure contributes to its reactivity and solubility, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzymes, potentially modulating their activity. This interaction is crucial in metabolic pathways and enzyme-catalyzed reactions.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may involve scavenging free radicals and protecting cells from oxidative stress. This mechanism is particularly relevant in the context of inflammatory diseases and neurodegenerative disorders.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Antioxidant Properties

This compound has been shown to exhibit significant antioxidant activity, which is essential for protecting cellular components from oxidative damage. Research indicates that the compound can effectively scavenge free radicals, thereby reducing oxidative stress in various cell types.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes. This suggests potential therapeutic applications in neuroinflammatory conditions .

Cytotoxicity and Safety Profile

A safety evaluation indicated that while the compound exhibits beneficial biological activities, it also presents some cytotoxic effects at higher concentrations. Studies report that the compound's cytotoxicity varies depending on the cell type and exposure duration .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Antioxidant ActivityEffective scavenging of free radicals
Anti-inflammatoryReduced TNF-α and IL-6 production
CytotoxicityVaries by cell type; higher concentrations harmful

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated a reduction in cell death and inflammatory markers, suggesting potential applications in Alzheimer's disease treatment .
  • Metabolic Pathway Studies : In metabolic studies, this compound was used to elucidate enzyme-catalyzed reactions involving benzoic acid derivatives. This research highlighted the compound's role as an intermediate in synthesizing more complex bioactive molecules.

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